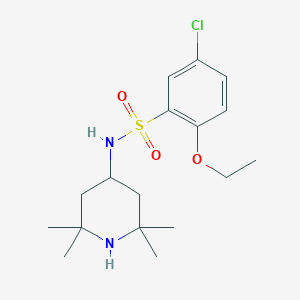

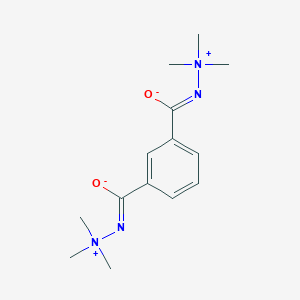

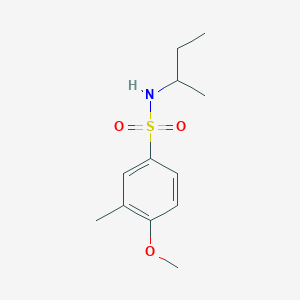

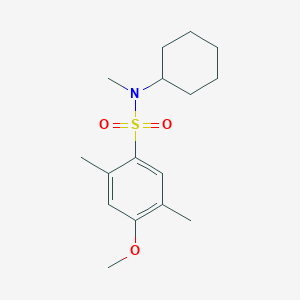

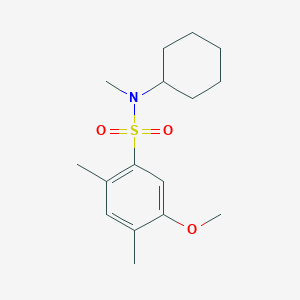

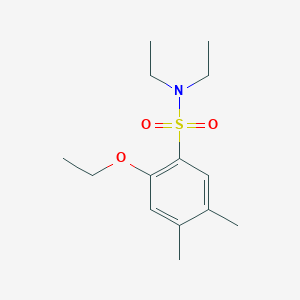

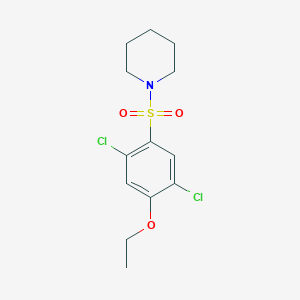

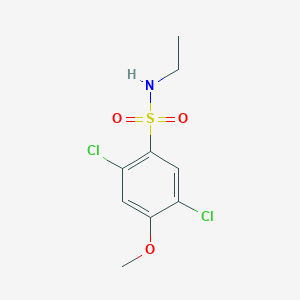

N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide, also known as CTM or TCMCB, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the formation of a reversible complex between the compound and the target enzyme or protein. The sulfonamide group in N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide binds to the active site of the enzyme or protein, thereby inhibiting its activity. The binding affinity of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide for the target molecule depends on the nature of the sulfonamide group and the surrounding chemical environment.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide depend on the specific enzyme or protein that it inhibits. For example, the inhibition of carbonic anhydrase by N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. This can result in metabolic acidosis, a condition in which the pH of the blood decreases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide in lab experiments is its high selectivity for certain enzymes and proteins. This allows researchers to study the specific roles of these molecules in biological processes. In addition, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is relatively easy to synthesize and purify, making it a cost-effective reagent for research.

However, one of the limitations of using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is its potential toxicity. Sulfonamides have been shown to cause adverse effects in some individuals, including allergic reactions and hematological disorders. Therefore, caution should be taken when handling N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide in the lab, and appropriate safety measures should be implemented.

Orientations Futures

There are several future directions for the research on N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide. One area of interest is the development of new metal complexes and catalysts using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide as a ligand. These complexes can be used in various chemical reactions, including asymmetric synthesis and polymerization.

Another area of research is the study of the physiological and pathological roles of carbonic anhydrase in various tissues and organs. The inhibition of carbonic anhydrase by N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can be used to investigate the role of this enzyme in diseases such as glaucoma and epilepsy.

Finally, the use of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide as a protecting group for amines in organic synthesis can be further explored. This can lead to the development of new methods for the synthesis of complex organic molecules.

Conclusion

In conclusion, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is a versatile compound that has many potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and proteins has been exploited in various fields, including organic synthesis and catalysis. However, caution should be taken when handling N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide due to its potential toxicity. Further research is needed to explore the full potential of this compound and its derivatives in various research fields.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the reaction of 5-methoxy-N,2,4-trimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. For example, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be used to study the physiological and pathological roles of carbonic anhydrase in various tissues and organs.

In addition, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has also been used as a ligand for the preparation of metal complexes and as a reagent in organic synthesis. The ability of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide to form stable complexes with metal ions has been exploited in the development of new catalysts for various chemical reactions. Furthermore, the sulfonamide group in N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can be used as a protecting group for amines in organic synthesis.

Propriétés

Nom du produit |

N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide |

|---|---|

Formule moléculaire |

C16H25NO3S |

Poids moléculaire |

311.4 g/mol |

Nom IUPAC |

N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C16H25NO3S/c1-12-10-13(2)16(11-15(12)20-4)21(18,19)17(3)14-8-6-5-7-9-14/h10-11,14H,5-9H2,1-4H3 |

Clé InChI |

SIWWXPJBANNKOU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)C |

SMILES canonique |

CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)C |

Solubilité |

1.5 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)